Imidazo[1,2-a]pyridin-7-amine hydrobromide
Description
Imidazo[1,2-a]pyridin-7-amine hydrobromide is a heterocyclic compound that belongs to the imidazopyridine class. This compound is recognized for its significant applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis . The structure of this compound consists of a fused bicyclic system, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.BrH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCGATMULIAKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-7-amine hydrobromide can be achieved through various synthetic strategies. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, one approach involves the reaction of 2-aminopyridine with an aldehyde and an isocyanide in the presence of a catalyst to form the imidazopyridine scaffold .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group at position 7 acts as a potent nucleophile, participating in substitutions with electrophilic partners. For example:
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Alkylation : Reacts with alkyl halides (e.g., phenacyl bromides) to form N-alkylated derivatives. A DBU-catalyzed method in aqueous ethanol achieves 65–94% yields at room temperature .
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Arylations : Couples with aryl boronic acids under palladium catalysis to introduce aromatic substituents .
Key Conditions
| Substrate | Catalyst/Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Phenacyl bromide | DBU (1 mol%) | Aqueous ethanol | 93 | |
| Bromoacetaldehyde | None | Sealed tube | 60–75 |
Acylation Reactions
The amine undergoes acylation with carbonyl derivatives, forming stable amides or imines:
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With Ketones : In iodine-catalyzed three-component reactions (e.g., acetophenones + dimedone), imidazo[1,2-a]pyridine derivatives form via tandem condensation/cyclization (96% yield under ultrasonication) .
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With Acyl Chlorides : Direct acylation produces N-acylated analogs, utilized in drug candidate synthesis .
Mechanistic Insight : Iodine activates intermediates via Lewis acid behavior, facilitating imine formation and subsequent cyclization .
Cyclization and Heterocycle Formation
The compound serves as a precursor for complex heterocycles:
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GBB Reaction : Groebke–Blackburn–Bienaymè three-component reactions with aldehydes and isocyanides yield tricyclic derivatives (e.g., anticancer agents targeting KRAS G12C) .
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Copper-Catalyzed Cyclizations : Aerobic oxidative coupling with ketones generates fused imidazoheterocycles (87–92% yields) .
Notable Example :
textImidazo[1,2-a]pyridin-7-amine + Benzaldehyde + *tert*-Butyl Isocyanide → Tricyclic derivative (84% yield, GBB protocol)[12].
Oxidative Coupling Reactions
The amine participates in metal-catalyzed oxidative processes:
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Cu(I)-Catalyzed Aerobic Coupling : Reacts with nitroolefins or ketones to form alkenyl-substituted imidazoheterocycles (70–85% yields) .
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Iodine-Mediated Oxidations : Molecular iodine enables C–N bond formation with enamines, yielding polycyclic structures .
Optimized Protocol :
Salt Metathesis and Anion Exchange
As a hydrobromide salt, the compound undergoes anion exchange:
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With HCl : Forms the dihydrochloride salt (enhanced aqueous solubility) .
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With Silver Salts : Precipitates AgBr, enabling isolation of the free base for further functionalization .
Solubility Data
| Salt Form | Solubility (mg/mL, H₂O) |
|---|---|
| Hydrobromide | 12.4 |
| Dihydrochloride | 18.9 |
Biological Interaction Studies
The compound’s derivatives exhibit target-specific interactions:
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AChE/BChE Inhibition : Binds via π-π stacking and halogen interactions (IC₅₀: 1.2–4.8 μM) .
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Covalent KRAS Inhibition : Acrylamide-warhead derivatives form irreversible bonds with Cys12 (NCI-H358 cell IC₅₀: 0.38 μM) .
Computational and Spectral Validation
Scientific Research Applications
Scientific Research Applications
Imidazo[1,2-a]pyridin-7-amine hydrobromide has a wide range of applications across different fields:
1. Medicinal Chemistry:
- Anticancer Agents: The compound has been shown to inhibit cyclin-dependent kinases (CDKs), essential for cell cycle regulation, leading to reduced cell proliferation and induced apoptosis in cancer cells. It is particularly effective against KRAS G12C-mutated cancer cells.
- Antituberculosis Activity: Recent studies have demonstrated that analogs of this compound exhibit significant activity against multidrug-resistant tuberculosis strains, with promising minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis .
- Neurological Disorders: Derivatives of imidazo[1,2-a]pyridin-7-amine are being explored for their potential in treating neurological diseases due to their ability to cross the blood-brain barrier and modulate neurotransmission pathways .
2. Biochemical Research:
- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes, influencing critical biochemical pathways. It has been studied for its interactions with GABA receptors and phosphodiesterase enzymes, indicating its potential as an anxiolytic or antidepressant agent .
- Chemical–Genetic Profiling: Research utilizing chemogenomic assays has revealed that imidazo[1,2-a]pyridines can target conserved cellular processes across species, highlighting their versatility in biological research .
3. Drug Development:
- Scaffold for New Drugs: Imidazo[1,2-a]pyridin-7-amine serves as a building block for synthesizing more complex molecules aimed at various therapeutic targets. Its derivatives have been optimized for enhanced biological activity and specificity in drug formulations .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical and preclinical settings:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-7-amine hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in the replication of infectious agents, thereby exerting its antimicrobial effects . The compound may also modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-7-amine hydrobromide can be compared with other similar compounds such as imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyridine . While all these compounds share a common imidazopyridine scaffold, they differ in their substitution patterns and biological activities. This compound is unique in its ability to target a broad range of molecular pathways, making it a versatile compound in medicinal chemistry .
List of Similar Compounds:- Imidazo[1,2-a]pyrazine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine N-oxides
- Substituted imidazopyridine derivatives
Biological Activity
Imidazo[1,2-a]pyridin-7-amine hydrobromide is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Target Interactions
this compound acts on various biological targets, including enzymes and receptors. Its mechanism involves binding interactions that can inhibit or activate specific proteins, leading to downstream effects in cellular pathways. Notably, compounds in this class have been investigated for their role as covalent inhibitors targeting proteins involved in cancer progression and infectious diseases .
Biochemical Pathways
Research indicates that imidazo[1,2-a]pyridine derivatives can modulate key biochemical pathways. For instance, they have shown potential as inhibitors of the KRAS G12C mutation, which is prevalent in certain cancers. Additionally, these compounds have demonstrated efficacy against multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by disrupting bacterial metabolic pathways .
Biological Activities
This compound exhibits a wide range of biological activities:
- Antiviral Activity : Some derivatives have shown promise as inhibitors of viral entry into host cells, particularly in the context of SARS-CoV-2. Molecular docking studies revealed strong binding affinities to viral proteins compared to established inhibitors .
- Antibacterial and Antifungal Properties : The compound has been assessed for its antibacterial activity against various pathogens. Studies indicate significant inhibition of growth in both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species .
- Anticancer Potential : Imidazo[1,2-a]pyridine derivatives have been explored for their anticancer properties. They exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, one study reported an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line with a favorable selectivity index compared to non-cancerous cells .
Case Studies
- SARS-CoV-2 Inhibition : A study synthesized novel imidazo[1,2-a]pyrimidine derivatives that displayed significant binding affinities to the ACE2 receptor and spike protein of SARS-CoV-2. These findings suggest potential use as antiviral agents to prevent viral entry into human cells .
- Antitumor Activity : Research focused on imidazo[1,2-a]pyridine derivatives demonstrated potent antitumor effects with minimal cytotoxicity to normal cells. The compounds were effective against various cancer cell lines, showcasing their potential for developing targeted cancer therapies .
- Tuberculosis Treatment : The compound's effectiveness against MDR-TB highlights its potential role in treating resistant infections. In vitro studies have shown that it can inhibit the growth of resistant strains, suggesting it could be an important addition to existing tuberculosis treatment regimens .
Summary of Biological Activities
| Activity Type | Effectiveness | IC50 Values/Notes |
|---|---|---|
| Antiviral | Effective against SARS-CoV-2 | Binding affinity -9.1 kcal/mol |
| Antibacterial | Significant inhibition | Active against Gram-positive/negative bacteria |
| Antifungal | Effective against Candida species | Specific IC50 values not reported |
| Anticancer | Potent against MDA-MB-231 | IC50 = 0.126 µM |
| Tuberculosis | Active against MDR/XDR strains | Inhibition observed in vitro |
Q & A
Q. What are the established synthetic routes for Imidazo[1,2-a]pyridin-7-amine hydrobromide, and how are intermediates characterized?
this compound is typically synthesized via condensation or cyclization reactions. For example, related imidazopyridine derivatives are synthesized using precursors like imidazole and pyridine rings under acidic or basic conditions . Key intermediates are characterized using NMR (¹H and ¹³C), mass spectrometry (HRMS), and FT-IR spectroscopy to confirm structural integrity. For hydrobromide salt formation, elemental analysis or X-ray crystallography may validate counterion incorporation .
Q. How should researchers approach the initial characterization of this compound?
A multi-technique approach is critical:
- ¹H/¹³C NMR : Identify proton environments and carbon frameworks, focusing on aromatic resonances (imidazo[1,2-a]pyridine core) and amine protons.
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
- FT-IR : Verify functional groups (e.g., N-H stretches in amines).
- Thermogravimetric analysis (TGA) : Assess thermal stability of the hydrobromide salt .
Q. What biological screening strategies are recommended given limited data on this compound?
Extrapolate from structurally similar imidazopyridines. For example:
- Antimicrobial assays : Use disk diffusion or microbroth dilution against Gram-positive/negative bacteria.
- Anti-inflammatory tests : Measure COX-1/2 inhibition or cytokine suppression in cell models.
- Dose-response curves : Establish IC₅₀ values for cytotoxicity (e.g., MTT assay) .
Q. What stability considerations are critical for handling and storage?
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar).
- Hygroscopicity : Use desiccants or vacuum-sealed containers.
- pH stability : Monitor degradation in aqueous buffers via HPLC .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scalable production?
- Reaction parameters : Screen catalysts (e.g., Pd/C for cross-coupling), solvents (DMF vs. THF), and temperatures.
- Purification : Employ column chromatography (silica/C18) or recrystallization (ethanol/water mixtures).
- Quality control : Use HPLC-DAD/ELSD to quantify impurities and validate purity ≥95% .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Comparative analysis : Cross-reference with literature on analogous compounds (e.g., trifluoromethyl-substituted imidazopyridines) .
- Computational modeling : Perform DFT calculations (Gaussian or ORCA) to predict NMR chemical shifts and compare with experimental data .
Q. What strategies elucidate the compound’s reactivity for functionalization?
Q. How can computational methods streamline reaction design?
Adopt the ICReDD framework:
- Quantum chemical calculations : Simulate reaction pathways (e.g., transition states) using DFT.
- Machine learning : Train models on existing imidazopyridine datasets to predict optimal conditions.
- Feedback loops : Integrate experimental results (e.g., yields, selectivity) to refine computational models .
Q. How to investigate bioactivity mechanisms at the molecular level?
- Molecular docking : Use AutoDock or Schrödinger to predict binding to targets (e.g., kinases, GPCRs).
- SAR studies : Synthesize derivatives with substituents at positions 2, 3, and 7; compare bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
